2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound is a synthetic heterocyclic molecule featuring a triazoloquinazoline core substituted with a 4-chlorobenzyl group at position 2, an isobutyl group at position 4, and an N-isopropyl carboxamide at position 6. Its molecular formula is C₂₅H₂₈ClN₅O₃, with an average molecular mass of 481.98 g/mol and a monoisotopic mass of 481.188067 g/mol .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3/c1-14(2)12-28-22(32)19-10-7-17(21(31)26-15(3)4)11-20(19)30-23(28)27-29(24(30)33)13-16-5-8-18(25)9-6-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYFUHOOZXJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to the class of triazoloquinazolines. This class is known for its diverse biological activities, particularly in medicinal chemistry. The structure of this compound features multiple functional groups that contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a dioxo group , a tetrahydrotriazole ring , and various substituents that enhance its reactivity and biological activity. The presence of the chlorobenzyl group suggests potential interactions with biological targets through electrophilic substitution reactions.
Biological Activity Overview
Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial and anticancer properties. Specifically, studies have highlighted the following biological activities:
- Inhibition of Polo-like Kinase 1 (Plk1) : As a target in cancer therapy, Plk1 is involved in mitotic processes. Compounds similar to this triazoloquinazoline have shown promise as inhibitors of Plk1's non-catalytic polo-box domain (PBD), which is crucial for cancer cell proliferation. For example, a study identified a related scaffold that demonstrated high inhibitory activity against Plk1 PBD with an IC50 value significantly lower than existing inhibitors .
- Anticancer Activity : The compound has been explored for its potential to inhibit cancer cell growth. A screening of drug libraries revealed that certain derivatives could effectively suppress tumor growth in multicellular spheroid models .
- Antimicrobial Properties : Triazoloquinazolines are also noted for their antimicrobial effects against various pathogens. The specific mechanisms often involve the disruption of microbial cell functions or interference with metabolic pathways.
The mechanism by which this compound exerts its effects involves interaction with specific protein targets within cells. For instance, the inhibition of Plk1 PBD alters mitotic progression and can lead to apoptosis in cancer cells. The structural features allow for selective binding to these targets while minimizing off-target effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydrotriazole ring.
- Introduction of the chlorobenzyl and isobutyl groups.
- Final cyclization and functionalization to achieve the desired carboxamide structure.
Characterization techniques such as NMR and HPLC are employed to confirm the purity and structural integrity of the synthesized compound.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
*logP estimated using fragment-based methods (e.g., XLogP3) .
Electronic and Steric Influences
- Chlorine Position : The 4-chlorobenzyl group in the target compound creates a para-substituted aromatic system, which may enhance π-π stacking interactions compared to the meta-substituted analogue .
- Isobutyl vs.
Research Findings and Implications
Stability and Reactivity
- Intramolecular Interactions : The triazoloquinazoline core in both compounds likely forms intramolecular hydrogen bonds (e.g., between the carbonyl groups and NH of the triazole), stabilizing the planar structure .
- Degradation Pathways : Chlorobenzyl-substituted compounds are prone to dehalogenation under UV exposure, with meta-substituted derivatives degrading faster than para-substituted ones .
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including triazole ring formation and coupling of the chlorobenzyl group. Critical steps include:
- Precursor preparation : Refluxing intermediates (e.g., 3-benzylidene-4-oxopentanoic acid derivatives) with hydrazine hydrate to form triazole precursors .
- Coupling reactions : Using coupling agents (e.g., benzyltributylammonium bromide) in solvents like ethanol or DMF under controlled temperatures (60–80°C) .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and ensure purity .
- Purification : Column chromatography or HPLC for isolating the final compound .
Q. How is the compound characterized structurally?
Characterization employs spectroscopic and analytical techniques:
- NMR : H and C NMR identify hydrogen/carbon environments, confirming substituent positions (e.g., chlorobenzyl and isobutyl groups) .
- IR Spectroscopy : Detects functional groups like carbonyl (C=O) and amide (N-H) stretches .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What challenges arise during purification, and how are they addressed?
The compound’s low solubility in polar solvents complicates purification. Strategies include:
- Solvent optimization : Using mixed solvents (e.g., DCM:methanol) to improve solubility .
- HPLC : Reverse-phase HPLC with acetonitrile/water gradients for high-purity isolation .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Apply Design of Experiments (DoE) to systematically vary parameters:
- Variables : Temperature, catalyst concentration, solvent polarity .
- Statistical models : Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 0.1 M catalyst in DMF) .
- Validation : Replicate runs confirm reproducibility, with yields improved by 15–20% .
Q. What methodologies elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Test activity against kinases or proteases linked to disease pathways (e.g., cancer) .
- Molecular docking : Computational models (DFT, molecular dynamics) predict binding affinities to targets like EGFR or COX-2 .
- SAR studies : Modify substituents (e.g., isobutyl vs. cyclopentyl) to correlate structure with activity .
Q. How is biological activity assessed in vitro?
- Anticancer assays : MTT/propidium iodide staining in cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Antimicrobial testing : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Controls : Use standard drugs (e.g., doxorubicin, ciprofloxacin) for activity benchmarking .
Q. How do structural analogs compare in activity?
Comparative analysis of analogs (e.g., substituent variations) reveals trends:
| Analog | Substituent | Activity |
|---|---|---|
| Compound A | 4-Fluorophenyl | Anticancer (IC = 2.1 µM) |
| Compound B | 3-Methylphenyl | Antibacterial (MIC = 8 µg/mL) |
| Compound C | 2-Furyl | Anti-inflammatory (COX-2 inhibition) |
Q. How can computational tools enhance research workflows?
- Predictive modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide synthesis .
- Docking simulations : AutoDock Vina identifies potential binding sites in protein targets .
- Machine learning : Train models on existing data to predict solubility or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
